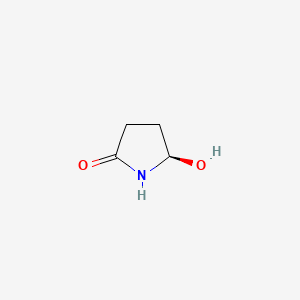

(R)-5-Hydroxy-2-pyrrolidinone

Beschreibung

Contextual Significance of Pyrrolidinone Scaffolds in Heterocyclic Chemistry

The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in heterocyclic chemistry and drug discovery. ontosight.ai This structural motif is present in a wide array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. researchgate.netnih.gov The versatility of the pyrrolidinone scaffold stems from several key characteristics:

Structural Rigidity and Conformational Flexibility: The non-planar nature of the pyrrolidinone ring, a phenomenon known as "pseudorotation," allows it to adopt various conformations. This flexibility, combined with the ability to introduce substituents with controlled stereochemistry, enables the precise spatial arrangement of functional groups, which is crucial for effective interaction with biological targets. researchgate.netnih.gov

sp³-Hybridization and Three-Dimensionality: The saturated nature of the pyrrolidinone ring, rich in sp³-hybridized carbon atoms, provides a three-dimensional architecture. This is a desirable feature in modern drug design, as it allows for better exploration of the pharmacophore space compared to flat, two-dimensional aromatic systems. researchgate.netnih.gov

Hydrogen Bonding Capabilities: The presence of the lactam functionality (a cyclic amide) provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), facilitating strong and specific interactions with biological macromolecules like proteins and enzymes. nih.gov

Synthetic Accessibility: The pyrrolidinone ring can be synthesized through various established methods, including multicomponent reactions and cyclization of precursors, making it a readily accessible scaffold for chemical libraries. nih.govnih.gov

The pyrrolidinone core is found in numerous biologically active molecules, including antiviral, anticancer, and neuroprotective agents. ontosight.ai For instance, derivatives of 2-pyrrolidinone (B116388), such as piracetam, have been investigated for their neurological effects. researchgate.net The inherent properties of the pyrrolidinone scaffold make it a cornerstone in the development of new therapeutic agents. researchgate.netnih.gov

Stereochemical Importance: The (R)-Configuration and Chiral Purity

Chirality, or the "handedness" of a molecule, is a fundamental concept in chemistry and pharmacology. The spatial arrangement of atoms in a molecule can dramatically influence its biological activity. In the case of (R)-5-Hydroxy-2-pyrrolidinone, the "(R)" designation specifies the absolute configuration at the chiral center (the carbon atom bearing the hydroxyl group).

The Significance of a Single Enantiomer:

Biological systems, such as enzymes and receptors, are themselves chiral. This means they often interact differently with the two enantiomers (mirror-image isomers) of a chiral drug. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause undesirable side effects. nih.govmdpi.com The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was teratogenic, serves as a stark reminder of the critical importance of stereochemistry in drug development. quora.com

Therefore, the use of a single, chirally pure enantiomer like this compound is often crucial for:

Enhanced Potency and Selectivity: The specific three-dimensional arrangement of the (R)-enantiomer can lead to a better fit with its biological target, resulting in higher potency and selectivity compared to a racemic mixture (a 50:50 mixture of both enantiomers). mdpi.comoup.com

Reduced Side Effects: By eliminating the inactive or potentially harmful enantiomer, the risk of off-target effects and adverse reactions can be significantly minimized. mdpi.com

Simplified Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profiles of enantiomers can differ. Using a single enantiomer can lead to more predictable and reliable pharmacokinetic behavior. nih.gov

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R (rectus) or S (sinister) configuration to a chiral center based on the atomic numbers of the attached substituents. quora.comyoutube.com The chiral purity of a compound is a measure of the excess of one enantiomer over the other and is a critical quality attribute in the synthesis of pharmaceuticals.

Overview of Research Trajectories for this compound

This compound serves as a versatile chiral building block in a variety of research applications. Its bifunctional nature, containing both a hydroxyl group and a lactam, allows for diverse chemical modifications.

Key Research Areas:

Synthesis of Chiral Ligands and Catalysts: The defined stereochemistry of this compound makes it an excellent starting material for the synthesis of chiral ligands used in asymmetric catalysis. These catalysts can then be employed to produce other chiral molecules with high enantiomeric purity.

Development of Novel Therapeutic Agents: Researchers utilize this compound as a scaffold to design and synthesize new drug candidates. Its inherent pyrrolidinone core and the stereospecific hydroxyl group can be key pharmacophoric features for targeting various diseases. For example, derivatives of 5-hydroxy-1H-pyrrol-2-ones have shown promise as anticancer and antimicrobial agents. nih.gov

Natural Product Synthesis: Many complex natural products contain the pyrrolidinone motif. This compound can serve as a crucial intermediate in the total synthesis of these natural products, aiding in the confirmation of their structure and the exploration of their biological activities. researchgate.net

Probing Biological Processes: Labeled derivatives of this compound can be synthesized and used as chemical probes to study the interactions and functions of specific enzymes and receptors in biological systems.

The ongoing research into the synthesis and application of this compound highlights its enduring importance as a fundamental component in the chemist's toolbox for building complex, stereochemically defined molecules with significant biological potential.

Chemical Compounds Mentioned

| Compound Name |

| This compound |

| Piracetam |

| Thalidomide |

| 5-hydroxy-1H-pyrrol-2-ones |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₇NO₂ | sigmaaldrich.com |

| Molecular Weight | 101.10 g/mol | sigmaaldrich.com |

| CAS Number | 22677-21-0 | sigmaaldrich.com |

| Melting Point | 156-159 °C | sigmaaldrich.com |

| Optical Activity | [α]23/D +43°, c = 1 in ethanol (B145695) | sigmaaldrich.com |

| Synonym | (R)-β-Hydroxy-γ-butyrolactam | sigmaaldrich.com |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

168111-92-0 |

|---|---|

Molekularformel |

C4H7NO2 |

Molekulargewicht |

101.1 g/mol |

IUPAC-Name |

(5R)-5-hydroxypyrrolidin-2-one |

InChI |

InChI=1S/C4H7NO2/c6-3-1-2-4(7)5-3/h3,6H,1-2H2,(H,5,7)/t3-/m1/s1 |

InChI-Schlüssel |

WBGWUCXEMSSZJL-GSVOUGTGSA-N |

SMILES |

C1CC(=O)NC1O |

Isomerische SMILES |

C1CC(=O)N[C@@H]1O |

Kanonische SMILES |

C1CC(=O)NC1O |

Synonyme |

(R)-5-hydroxypyrrolidin-2-one 5-hydroxypyrrolidin-2-one |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategies for R 5 Hydroxy 2 Pyrrolidinone and Its Derivatives

Asymmetric Synthesis Approaches to Enantiopure Pyrrolidinones

The demand for enantiomerically pure pyrrolidinones has driven the development of various asymmetric synthetic methods. These approaches can be broadly categorized into several key strategies, each offering distinct advantages in accessing these valuable chiral building blocks.

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiopure starting materials from nature to construct more complex chiral molecules. L-glutamic acid is a prominent chiral precursor for the synthesis of (R)-5-Hydroxy-2-pyrrolidinone derivatives. researchgate.netresearchgate.net One common strategy involves the reduction of (S)-5-carbethoxy-2-pyrrolidinone, derived from L-glutamic acid, to afford (S)-5-(hydroxymethyl)-2-pyrrolidinone. researchgate.net This approach leverages the inherent chirality of the starting material to establish the desired stereocenter.

Another example of chiral pool synthesis involves the use of (S)-N,O-dibenzylmalimide as a starting material to produce (4S,5R)-N-benzyl-4-benzyloxy-5-(α-hydroxyalkyl)-2-pyrrolidinones. academie-sciences.fr This multi-step process demonstrates high diastereoselectivity for the trans configuration at the C-4 and C-5 positions of the pyrrolidinone ring. academie-sciences.fr The table below summarizes examples of chiral pool synthesis for pyrrolidinone derivatives.

| Starting Material | Target Compound | Key Steps | Ref. |

| L-Glutamic Acid | (S)-5-(hydroxymethyl)-2-pyrrolidinone | Reduction of (S)-5-carbethoxy-2-pyrrolidinone | researchgate.net |

| (S)-N,O-dibenzylmalimide | (4S,5R)-N-benzyl-4-benzyloxy-5-(α-hydroxyalkyl)-2-pyrrolidinones | Multi-step sequence with high diastereoselectivity | academie-sciences.fr |

| (S)-pyroglutamic acid | 5-allyl-2-pyrrolidone, 5-hydroxy-2-pyrrolidone, 5-methoxy-2-pyrrolinone | Decarboxylation to N-acyliminium salt intermediate | lew.ro |

Catalytic Enantioselective Reductions

Catalytic enantioselective reduction of prochiral substrates represents a powerful and atom-economical approach to chiral pyrrolidinones. The reduction of meso-cyclic-1,2-dicarboximides using a chiral reducing agent, such as a complex of lithium aluminum hydride, methanol, and 1,1'-bi-2-naphthol (B31242) (BINAL-H), affords bicyclic 5-hydroxy-2-pyrrolidinones with high enantioselectivity. clockss.org These products can be subsequently converted to the corresponding 2-pyrrolidinones without significant loss of optical purity. clockss.org

For instance, the enantioselective reduction of 4,4-dimethyl-l-phenylpyrrolidine-2,3-dione can be achieved using (-)- and (+)-B-chlorodiisopinocamphenylborane (DIP-Chloride®) to yield the corresponding (R)- and (S)-3-hydroxy-2-pyrrolidinones. sci-hub.se Alternatively, catalytic hydrogenation using a rhodium(I) complex with a chiral phosphine (B1218219) ligand like (2S,4S)-l-tert-butoxycarbonyl-4-(diphenylphosphino)-2-(diphenylphosphinomethyl)pyrrolidine ((S,S)-BPPM) can also provide the (R)-enantiomer with good enantiomeric excess. sci-hub.se

| Substrate | Catalyst/Reagent | Product | Enantioselectivity | Ref. |

| meso-cyclic-1,2-dicarboximides | (R)- or (S)-BINAL-H | Bicyclic 5-hydroxy-2-pyrrolidinones | 84-91% ee | clockss.org |

| 4,4-dimethyl-l-phenylpyrrolidine-2,3-dione | (-)-DIP-Chloride® | (R)-3-hydroxy-4,4-dimethyl-l-phenyl-2-pyrrolidinone | >99% ee after recrystallization | sci-hub.se |

| 4,4-dimethyl-l-phenylpyrrolidine-2,3-dione | Rh(I)/(S,S)-BPPM | (R)-3-hydroxy-4,4-dimethyl-l-phenyl-2-pyrrolidinone | 76% ee | sci-hub.se |

Organocatalytic and Transition Metal-Catalyzed Asymmetric Cyclizations

The construction of the pyrrolidinone ring through asymmetric cyclization reactions, catalyzed by either organocatalysts or transition metal complexes, has emerged as a highly versatile strategy. nih.gov These methods often involve the formation of multiple bonds and stereocenters in a single transformation.

Organocatalytic approaches frequently utilize proline and its derivatives to catalyze asymmetric reactions, such as aldol (B89426) and Michael additions, leading to the formation of chiral pyrrolidine (B122466) structures. nih.govresearchgate.net For example, bifunctional squaramide catalysts derived from cinchona alkaloids have been successfully employed in aza-Michael/Michael cascade reactions to produce highly functionalized chiral pyrrolidines with excellent diastereo- and enantioselectivities. researchgate.net

Transition metal-catalyzed reactions, particularly those involving palladium, rhodium, copper, and gold, have proven effective for the synthesis of pyrrolidinones. catalyst-enabling-synthetic-chemistry.comrsc.orgorganic-chemistry.org For instance, gold-catalyzed tandem alkyne hydroamination/iminium ion formation/allylation reactions provide access to pyrrolidine derivatives bearing a tetrasubstituted carbon stereocenter. acs.orgresearchgate.net Similarly, copper-catalyzed asymmetric [3+2] cycloadditions of azomethine ylides are a powerful tool for preparing a wide range of substituted pyrrolidines. catalyst-enabling-synthetic-chemistry.com

| Catalyst Type | Reaction | Key Features | Ref. |

| Organocatalyst (Cinchona-derived squaramide) | aza-Michael/Michael cascade | High diastereo- and enantioselectivity | researchgate.net |

| Gold(I) complex | Tandem alkyne hydroamination/iminium formation/allylation | Access to tetrasubstituted carbon stereocenters | acs.orgresearchgate.net |

| Copper(I) complex | Asymmetric [3+2] cycloaddition of azomethine ylides | Broad scope for substituted pyrrolidines | catalyst-enabling-synthetic-chemistry.com |

| Rhodium complex | Asymmetric arylative cyclization | Formation of two C-C bonds and one stereocenter | organic-chemistry.org |

Diastereoselective Synthesis Methods

Diastereoselective synthesis provides a powerful means to control the relative stereochemistry of multiple stereocenters within the pyrrolidinone ring. One notable example is the synthesis of trans-3,5-disubstituted pyrrolidin-3-ylthio side-chains for novel carbapenems. This method involves the stereoselective reduction of a 1-aryl-1-butanone derivative, followed by intramolecular cyclization of the resulting chiral alcohol. nih.gov

Another approach involves the In-mediated allylation of a chiral α-sulfinyl aldimine to produce trans-4-hydroxy-5-allyl-2-pyrrolidinone with high diastereoselectivity. researchgate.net The stereochemistry at the C-2 position is controlled by both the α-oxy substituent and the sulfinamide chiral auxiliary. researchgate.net Furthermore, radical cyclization of O-stannyl ketyls generated from aldehydes can lead to 2,5-disubstituted 3-hydroxypyrrolidines with good diastereoselectivity. rsc.org

A versatile four-step approach starting from (S)-N,O-dibenzylmalimide yields (4S,5R)-N-benzyl-4-benzyloxy-5-(α-hydroxyalkyl)-2-pyrrolidinones. academie-sciences.fr This method exhibits high diastereoselectivity, favoring the formation of the trans-diastereomer at the C-4 and C-5 positions of the pyrrolidinone ring. academie-sciences.fr

Novel Reaction Protocols for Pyrrolidinone Ring Construction

The development of novel reaction protocols for constructing the pyrrolidinone ring is an active area of research, with a focus on efficiency and atom economy. These methods often employ cascade or tandem reactions to build molecular complexity in a single pot.

Cyclization Reactions: Intramolecular and Tandem Approaches

Intramolecular cyclization is a fundamental strategy for forming the pyrrolidinone ring. nih.govacs.org This can be achieved through various means, including intramolecular Michael additions, which have been developed using nucleophilic phosphine catalysis to achieve the geometrically disfavored 5-endo-trig cyclization. nih.govacs.org

Tandem reactions, where multiple bond-forming events occur sequentially in a single reaction vessel, offer a highly efficient route to complex pyrrolidinones. nih.gov A copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne yields α-cyano pyrrolidines in good yield and regioselectivity. nih.gov Similarly, gold-catalyzed tandem reactions involving alkyne hydroamination followed by iminium ion formation and subsequent nucleophilic addition have been developed to access substituted pyrrolidines. acs.orgresearchgate.net An N-heterocyclic carbene (NHC)-catalyzed tandem cyclization/addition/cyclization reaction has also been reported for the synthesis of 2-pyrrolidinone-functionalized phenanthridines. acs.org

| Reaction Type | Catalyst/Reagent | Key Feature | Ref. |

| Intramolecular Michael Addition | Nucleophilic Phosphine | 5-endo-trig cyclization | nih.govacs.org |

| Tandem Amination/Cyanation/Alkylation | Copper Catalyst | Three-component reaction | nih.gov |

| Tandem Alkyne Hydroamination/Iminium Formation/Nucleophilic Addition | Gold Catalyst | Access to highly substituted pyrrolidines | acs.orgresearchgate.net |

| Tandem Cyclization/Addition/Cyclization | N-Heterocyclic Carbene (NHC) | Synthesis of pyrrolidinone-functionalized phenanthridines | acs.org |

Reactions Involving Sulfur Ylides and Carbonyl Compounds

A notable method for synthesizing 5-hydroxy-1H-pyrrol-2(5H)-ones involves the use of sulfur ylides. nih.govacs.org This approach offers a direct, one-pot synthesis that proceeds without the need for a transition metal catalyst. nih.govacs.org The process entails a base-induced intramolecular cyclization of a sulfur ylide, which is then followed by a 1,3-hydroxy rearrangement to yield the final product in high yields. nih.govacs.org The reaction is initiated by adding a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to a vinyl sulfonyl salt in an anhydrous solvent like acetonitrile (B52724) at a low temperature. nih.govacs.org

This method is advantageous due to its mild reaction conditions and the use of readily available starting materials. nih.govacs.org The formation of the desired 5-hydroxy-1H-pyrrol-2(5H)-ones has been confirmed through various spectroscopic techniques, including X-ray crystallography and 2D NMR studies. nih.govacs.org

In a related strategy, a palladium-catalyzed formal [4+1] cycloaddition reaction between sulfur ylides and in situ-generated palladium-stabilized zwitterions provides a pathway to functionalized proline derivatives. nih.gov This method has demonstrated utility in gram-scale synthesis and allows for chemoselective functionalization of the resulting proline-based structures. nih.gov The reaction accommodates a range of para-substituted aromatic sulfur ylides, including those with both electron-donating and weakly electron-withdrawing groups. nih.gov

| Reactants | Catalyst/Base | Solvent | Product | Yield | Reference |

| Vinyl sulfonyl salt | DBU | Acetonitrile | 5-hydroxy-1H-pyrrol-2(5H)-one | Excellent | nih.govacs.org |

| Sulfur ylides, Pd-stabilized zwitterions | Palladium | Dichloromethane | Functionalized proline derivatives | 65-79% | nih.gov |

Functionalization of Precursor Molecules

The functionalization of pre-existing molecules is another key strategy for synthesizing this compound and its derivatives. One such method involves the regioselective reduction of maleimide (B117702) and citraconimide (B94617) derivatives. researchgate.net For instance, the reduction of meso-cyclic-1,2-dicarboximides with a complex of lithium aluminum hydride, methanol, and 1,1'-bi-2-naphthol (BINAL-H) can produce bicyclic 5-hydroxy-2-pyrrolidinones with high enantioselectivity. clockss.org These products can then be converted to the corresponding 2-pyrrolidinones by treatment with triethylsilane and trifluoroacetic acid. clockss.org

Another approach begins with the diastereospecific 1,3-dipolar cycloaddition of N-benzyl-C-(diethoxyphosphoryl)nitrone to dimethyl maleate. mdpi.com The resulting isoxazolidine (B1194047) can be hydrogenated and then treated with ammonia (B1221849) to yield a functionalized (5-oxopyrrolidin-2-yl)phosphonate. mdpi.com

Furthermore, a new class of chiral pyrrolidinones has been synthesized starting from (5S)-5-[(trityloxy)methyl] pyrrolidin-2-one. researchgate.net This synthetic design allows for the introduction of various substituents at the 1 and 5 positions of the pyrrolidinone ring under mild conditions, preserving the stereochemistry. researchgate.net

| Precursor Molecule | Reagents | Product | Key Features | Reference |

| meso-cyclic-1,2-dicarboximides | LiAlH4, MeOH, BINAL-H | Bicyclic 5-hydroxy-2-pyrrolidinones | High enantioselectivity (84-91% ee) | clockss.org |

| N-benzyl-C-(diethoxyphosphoryl)nitrone, dimethyl maleate | H2, Pd(OH)2-C; NH3 | Functionalized (5-oxopyrrolidin-2-yl)phosphonate | Diastereospecific cycloaddition | mdpi.com |

| (5S)-5-[(trityloxy)methyl] pyrrolidin-2-one | Various | Substituted chiral pyrrolidinones | Mild conditions, stereocenter retention | researchgate.net |

Green Chemistry Approaches and Sustainable Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly and sustainable methods for chemical synthesis. For the synthesis of pyrrolidinone derivatives, several green chemistry approaches have been explored.

One such method utilizes β-cyclodextrin as a supramolecular catalyst in a water-ethanol medium for a one-pot, three-component synthesis of substituted pyrrolidin-2-one derivatives. bohrium.com This approach is notable for its use of a biodegradable and non-toxic catalyst, avoiding the need for metal catalysts or volatile organic solvents. bohrium.com The reaction proceeds at room temperature, further enhancing its green credentials. bohrium.com

Ultrasound irradiation has also been employed to promote the synthesis of substituted 3-pyrrolin-2-ones. rsc.orgrsc.org This method uses citric acid, a green additive, in an ethanol (B145695) solvent. rsc.orgrsc.org The use of ultrasound can accelerate the reaction, leading to higher yields in shorter reaction times compared to conventional heating methods. rsc.org This clean and efficient protocol offers an attractive alternative to traditional synthetic routes that often involve harsh conditions and toxic solvents. rsc.orgrsc.org

Another green approach involves the use of methylene (B1212753) blue as a photosensitizer in a singlet oxygen-initiated one-pot transformation of furans into 5-hydroxy-1H-pyrrol-2(5H)-ones. zenodo.org This methodology takes advantage of both the photosensitizing and redox properties of methylene blue. zenodo.org

| Method | Catalyst/Promoter | Solvent | Key Advantages | Reference |

| One-pot three-component synthesis | β-cyclodextrin | Water-ethanol | Eco-friendly, metal-free, mild conditions | bohrium.com |

| Ultrasound-promoted synthesis | Citric acid | Ethanol | Fast, clean, high yields, green additive | rsc.orgrsc.org |

| Photosensitized oxidation | Methylene blue | Methanol | One-pot, utilizes visible light | zenodo.org |

Chemical Reactivity and Transformations of R 5 Hydroxy 2 Pyrrolidinone

Reactions Involving the Hydroxyl Group at C-5

The hydroxyl group at the C-5 position is a primary site for chemical modification, participating in oxidation, reduction, and rearrangement reactions.

The C-5 hydroxyl group can be both oxidized and reduced, leading to different molecular structures. The reduction of the hydroxyl group is a key transformation. For instance, palladium-catalyzed C-O hydrogenolysis of 5-hydroxy-5-substituted-pyrrolidin-2-ones using molecular hydrogen effectively removes the hydroxyl group to yield the corresponding 5-alkyl(aryl)pyrrolidin-2-ones. researchgate.net Over-reduction can also occur; in some cases, the reduction of related succinimide (B58015) precursors to 5-hydroxy-2-pyrrolidone can lead to the formation of 2-pyrrolidone as a side product if the reaction is not carefully controlled. tandfonline.com

Oxidation of the pyrrolidinone ring system is also a significant pathway. While direct oxidation of the C-5 hydroxyl of the title compound is not extensively detailed in the provided sources, related N-substituted compounds offer insight. For example, N-methyl-2-pyrrolidone (NMP) can be oxidized, particularly in the presence of oxygen and elevated temperatures, to form 5-hydroxy-N-methyl-2-pyrrolidone. researchgate.net This oxidized species can then act as a reducing agent itself in other reactions, such as in the synthesis of silver nanoparticles or in iron-catalyzed transfer hydrogenation reactions. researchgate.netresearchgate.net

| Reaction Type | Reagent/Catalyst | Substrate | Product | Reference |

|---|---|---|---|---|

| Reduction (C-O Hydrogenolysis) | H₂, Pd/Sibunit | 5-R-5-hydroxypyrrolidin-2-one | 5-R-Pyrrolidin-2-one | researchgate.net |

| Over-reduction | Active Hydrogenation Catalyst | 5-hydroxy-Δ³-pyrrolin-2-one | 2-Pyrrolidone | tandfonline.com |

| Oxidation | O₂, Heat | N-methyl-2-pyrrolidone | 5-hydroxy-N-methyl-2-pyrrolidone | researchgate.net |

(R)-5-Hydroxy-2-pyrrolidinone and its derivatives can undergo rearrangement reactions, most notably a 1,3-hydroxy rearrangement. This type of reaction is a key step in several synthetic routes for producing 5-hydroxy-1H-pyrrol-2(5H)-ones. researchgate.netnih.govacs.org One reported method involves the base-induced tandem intramolecular cyclization of a sulfur ylide with a ketone group. nih.govacs.org This process generates an epoxy lactam intermediate, which, after a base-induced ring-opening, forms an enamide intermediate. nih.govacs.org This intermediate subsequently rearranges via a 1,3-hydroxy shift to furnish the final 5-hydroxy-1H-pyrrol-2(5H)-one product. nih.govacs.org Another approach uses FeCl₃ to catalyze an intramolecular enaminic addition to a ketone, followed by the 1,3-hydroxy rearrangement to yield the same class of compounds. researchgate.net

Reactivity of the Lactam Moiety

The lactam ring is robust but can be manipulated through ring-opening/closing reactions and modifications at the nitrogen atom.

The pyrrolidinone ring can be opened under specific conditions. A notable example involves the reaction of a 5-hydroxy-substituted pyrrolidinone with triflic anhydride (B1165640). acs.org This reaction generates an N-acyliminium ion that, due to the adjacent hydroxyl group, undergoes a facile ring-opening to produce an imino triflate intermediate. acs.org This intermediate can then cyclize with the oxygen of the adjacent carbonyl group to form imino dihydrofurans. acs.org Ring-opening can also be achieved through metathesis reactions on related bicyclic pyrrolidinone systems. nih.gov

Conversely, ring-closing reactions are a common method for synthesizing the pyrrolidinone core. For example, 4-hydroxy-2-pyrrolidinone can be synthesized via the ring-closing reaction of a 4-amino-3-hydroxybutyric acid ester. google.com This cyclization can be promoted by heating, although the addition of a base catalyst significantly improves the reaction rate and yield. google.com

| Reaction Type | Reagent/Condition | Starting Material | Product | Reference |

|---|---|---|---|---|

| Ring-Opening | Triflic Anhydride (Tf₂O) | 5-Hydroxy-substituted Pyrrolidinone | Imino triflate intermediate | acs.org |

| Ring-Closing | Heat, Base Catalyst | 4-Amino-3-hydroxybutyric acid ester | 4-Hydroxy-2-pyrrolidinone | google.com |

The nitrogen atom of the lactam ring is a key site for introducing various substituents, which can significantly alter the molecule's properties and reactivity. Syntheses often begin with N-protected pyrrolidine (B122466) derivatives, such as those carrying a tert-Butoxycarbonyl (Boc) group, which can later be removed or modified. unimi.it For N-unprotected pyrrolidinones, direct substitution is possible. For instance, unprotected 5-(bromomethyl)-2-pyrrolidone can be successfully arylated using a Grignard reagent (PhMgBr) in the presence of an iron catalyst. rsc.org The lactam nitrogen can also be part of the initial cyclization strategy, as seen in the enantioselective reduction of N-aryl substituted meso-cyclic-1,2-dicarboximides, which yields optically active N-aryl-5-hydroxy-2-pyrrolidinones. clockss.org

Functional Group Interconversions on the Pyrrolidinone Ring

Functional group interconversion refers to the transformation of one functional group into another. wikipedia.org On the pyrrolidinone ring, this allows for the creation of diverse derivatives. A key example is the conversion of the lactam carbonyl group into an enol triflate. acs.org This transformation is typically achieved by treating the N-tosyl protected lactam with a strong base like KHMDS followed by a triflating agent such as N-(5-chloro-2-pyridyl)triflimide. acs.org The resulting enol triflates are versatile intermediates that can participate in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups onto the pyrrolidinone scaffold. acs.org

Derivatization and Analog Synthesis for Structure Activity Relationship Studies

Design Principles for Pyrrolidinone Derivatives

The design of pyrrolidinone derivatives is guided by several key principles aimed at enhancing biological efficacy and target specificity. The pyrrolidinone scaffold is valued for its ability to present substituents in a well-defined three-dimensional orientation, which is crucial for interaction with biological targets. nih.govd-nb.info

Key design considerations include:

Exploration of Pharmacophore Space : The sp³-hybridized carbon atoms of the pyrrolidine (B122466) ring provide a non-planar structure, allowing for a greater exploration of three-dimensional chemical space compared to flat, aromatic systems. This 3D coverage is a significant advantage in designing molecules that can fit into complex biological binding sites. nih.govd-nb.inforesearchgate.net

Stereochemistry : The presence of chiral centers, including the C-5 position in (R)-5-Hydroxy-2-pyrrolidinone, is a critical feature. The spatial orientation of substituents can drastically alter the biological profile of a drug candidate due to different binding affinities with enantioselective proteins. nih.govresearchgate.net

Modulation of Physicochemical Properties : The nitrogen atom in the ring imparts polarity and basicity, influencing properties like solubility and the ability to form hydrogen bonds. tandfonline.comd-nb.info Modifications to the scaffold can fine-tune these properties to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

Structure-Guided Design : SAR data from existing derivatives provide a roadmap for medicinal chemists. By systematically altering different parts of the molecule, researchers can identify which structural features are essential for activity (the pharmacophore) and which can be modified to improve potency or reduce side effects.

Systematic Structural Modifications

Systematic modification of the this compound core at various positions is a fundamental strategy for optimizing biological activity and enhancing target-specific interactions. tandfonline.com

Modifications at the carbon atoms of the pyrrolidinone ring are pivotal for tuning the molecule's interaction with its biological target. The C-3, C-4, and C-5 positions offer significant opportunities for structural diversification and optimization. tandfonline.com

C-3 Position : The introduction of substituents at the C-3 position has been explored to enhance biological activity. For instance, derivatives of 5-oxo-pyrrolidine-3-carboxylic acid have been synthesized and linked to other moieties, such as a 3,4,5-trimethoxyphenyl group, to create potent anticancer agents. mdpi.com

C-4 Position : The C-4 position is frequently modified, often starting from precursors like 4-hydroxy-L-proline. nih.gov This strategy has been used to develop neuraminidase inhibitors for the influenza virus. nih.gov Additionally, modifications of an acetamide (B32628) fragment have led to a series of 4-substituted-1-(4-substituted phenyl)pyrrolidine-2-ones with promising anticancer and antimicrobial activities. nih.gov

C-5 Position : The C-5 position, which bears the hydroxyl group in the parent compound, is a key site for modification. The synthesis of 5-[(3-bromo-2,6-dimethoxybenzamido)-methyl]-5-hydroxy-2-pyrrolidone, a metabolite of the antipsychotic drug remoxipride, demonstrates a targeted substitution at this position. nih.gov Research has also shown that the bulkiness of the C-5 substituent can significantly influence the stereochemistry and efficiency of catalytic asymmetric reactions, indicating its importance in directing molecular interactions. nih.gov

| Position | Modification Example | Observed Biological Relevance | Reference |

|---|---|---|---|

| C-3 | Carbohydrazide derivatives from 5-oxo-pyrrolidine-3-carboxylic acid | Anticancer activity | mdpi.com |

| C-4 | Derivatives from 4-hydroxy-L-proline | Neuraminidase inhibition | nih.gov |

| C-4 | 4-substituted-1-phenylpyrrolidine-2-ones | Anticancer and antimicrobial activity | nih.gov |

| C-5 | 5-[(benzamido)methyl]-5-hydroxy-2-pyrrolidone | Metabolite of the antipsychotic remoxipride | nih.gov |

| C-5 | Bulky substituents on poly-N-vinylpyrrolidinones | Greater optical yields in asymmetric oxidation | nih.gov |

The nitrogen atom of the pyrrolidinone ring is a common and highly effective site for substitution. N-alkylation and N-acylation are key strategies to introduce a wide variety of functional groups, significantly impacting the molecule's pharmacological profile.

N-Alkylation : This strategy involves adding alkyl groups to the ring nitrogen. A prominent example is the synthesis of the 1-ethyl analogue of a 5-hydroxy-2-pyrrolidone metabolite of remoxipride, demonstrating how N-alkylation can mimic or alter metabolic pathways. nih.gov

N-Acylation : This involves attaching an acyl group to the nitrogen. This approach is exemplified by the synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives, where the N-phenyl group is further functionalized. nih.gov This strategy allows for the introduction of complex functionalities that can engage in additional binding interactions with a target receptor.

| Strategy | Modification Example | Observed Biological Relevance | Reference |

|---|---|---|---|

| N-Alkylation | 1-ethyl analogue of 5-hydroxy-2-pyrrolidone metabolite | Targeted modification of a known bioactive compound | nih.gov |

| N-Acylation | 1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives | Scaffold for creating anticancer and antimicrobial agents | nih.gov |

Synthesis of Biologically Relevant Hybrid Molecules Incorporating Pyrrolidinone Scaffolds

Creating hybrid molecules by combining the pyrrolidinone scaffold with other known pharmacophores is a powerful strategy in drug discovery. This approach aims to develop multifunctional derivatives capable of interacting with multiple biological targets or enhancing the activity of the parent molecules. tandfonline.combohrium.com

Significant research has focused on synthesizing hybrid molecules with a range of therapeutic applications:

Anticancer and Antimicrobial Hybrids : Pyrrolidinone has been hybridized with various heterocyclic moieties like azoles, diazoles, and hydrazones. These efforts have yielded compounds with potent anticancer activity against lung cancer cells and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. nih.gov Fusing pyrrolidinone with a 3,4,5-trimethoxyphenyl (TMP) moiety, a known pharmacophore in anticancer drugs, has also produced derivatives with enhanced anticancer potential. mdpi.com

Enzyme Inhibitor Hybrids : Benzimidazole carboxamides featuring a pyrrolidine nucleus have been synthesized as inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA damage repair and are important targets in cancer therapy. nih.gov

Other Bioactive Hybrids : Pyrrolidinone has been derivatized with moieties such as spirooxindole, thiazole, and coumarin (B35378) to produce a wide array of compounds with potential anti-proliferative activities. researchgate.netbohrium.com

| Hybrid Moiety | Biological Target/Activity | Reference |

|---|---|---|

| Azole/Diazole/Hydrazone | Anticancer (A549 cells), Antimicrobial (MRSA) | nih.gov |

| Benzimidazole | PARP-1 and PARP-2 inhibition (Anticancer) | nih.gov |

| 3,4,5-trimethoxyphenyl (TMP) | Anticancer (A549 lung adenocarcinoma) | mdpi.com |

| Pyrazoline | Antitumor activity | tandfonline.com |

| Spirooxindole, Thiazole, Coumarin | General anti-proliferative/anticancer activity | researchgate.netbohrium.com |

Biological Relevance and Mechanistic Investigations at the Molecular Level

Occurrence in Natural Products and Biosynthetic Pathways

The (R)-5-Hydroxy-2-pyrrolidinone moiety is found in metabolites from a diverse range of organisms, from plants to fungi. Its biosynthesis often involves complex enzymatic machinery, highlighting its evolutionary importance as a privileged chemical scaffold.

This compound and its derivatives have been successfully isolated from various natural sources. Structural elucidation is typically achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The compound 5-Hydroxypyrrolidin-2-one was identified for the first time in the young fronds of the bracken fern Pteridium aquilinum, alongside other known constituents. nih.gov It is also recognized as a natural product in plants of the Buddleja and Jatropha genera. targetmol.comnih.gov In mammals, it is considered an intermediate in the metabolic pathway that converts 2-pyrrolidinone (B116388) into succinimide (B58015). biocrick.com Furthermore, it is a known metabolite of N-methylpyrrolidone (NMP). scbt.com

Fungi are a particularly rich source of pyrrolidinone-containing compounds. mdpi.com For instance, Oteromycin, a fungal metabolite possessing a 5-hydroxy-1,5-dihydro-1H-pyrrol-2-one core, was isolated from the fungus Myceliophthora thermophila. acs.orgnih.gov Another example is (-)-Leuconolam, a microbial metabolite with the same core structure, which exhibits anti-inflammatory and antitumor properties. nih.gov The table below summarizes the natural sources from which 5-Hydroxy-2-pyrrolidinone and related structures have been isolated.

| Compound/Derivative | Natural Source | Organism Type |

| 5-Hydroxypyrrolidin-2-one | Pteridium aquilinum (Bracken Fern) | Plant |

| 5-Hydroxypyrrolidin-2-one | Buddleja species | Plant |

| 5-Hydroxypyrrolidin-2-one | Jatropha curcas | Plant |

| Pyrrolidinone Analogs | Fusarium decemcellulare | Fungus (endophytic) |

| Oteromycin | Myceliophthora thermophila | Fungus |

| (-)-Leuconolam | Leuconotis griffithii | Plant |

The biosynthesis of many complex natural products containing the pyrrolidinone ring is catalyzed by large, multifunctional enzymes known as Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) hybrids. bohrium.comresearchgate.net These enzymatic assembly lines are responsible for the stepwise construction of diverse molecular scaffolds.

Fungal PKS-NRPS hybrids are particularly adept at producing a wide array of secondary metabolites. bohrium.comalbany.edu The general biosynthetic process for pyrrolidin-2-one-containing natural products begins with the PKS portion of the hybrid enzyme extending a polyketide chain. researchgate.net This is followed by the NRPS module, which incorporates an amino acid. Subsequent cyclization and tailoring reactions lead to the final pyrrolidinone structure.

A notable example is the discovery of CogA, a fungal NRPS-PKS hybrid synthase from Cordyceps gunnii. bohrium.com This enzyme was identified through genome mining and, when expressed in a host organism (Aspergillus nidulans), was confirmed to synthesize a 4-hydroxyl-2-pyrrolidinone alkaloid. bohrium.comresearchgate.net Further investigation revealed that the final ring closure to form the N-1-C-2 bond is a non-enzyme-catalyzed step. bohrium.com Studies on other PKS-NRPS hybrids have shown that specific tailoring steps, such as α-methylation during the polyketide synthesis, can act as crucial checkpoints that dictate the transfer of the intermediate from the PKS to the NRPS module. albany.edu

Molecular Interactions with Biological Targets

The biological activities of this compound and its derivatives stem from their ability to interact with specific macromolecules, such as enzymes and receptors. These interactions are governed by the compound's three-dimensional structure, which allows it to fit into binding pockets and modulate the function of its target.

The pyrrolidinone ring serves as a key pharmacophore in the design of various enzyme inhibitors. Its functional groups can form specific, non-covalent interactions with amino acid residues within the active site of an enzyme, leading to inhibition of its catalytic activity.

A prominent example is the development of HIV-1 protease inhibitors incorporating the pyrrolidinone scaffold. X-ray crystallography of an inhibitor containing an (R)-methyl-2-pyrrolidinone moiety bound to the HIV-1 protease active site revealed key interactions. The carbonyl and amine groups of the pyrrolidinone ring were positioned to form crucial hydrogen bonds with residues in the S1' subsite of the enzyme. This precise interaction contributes to a high binding affinity, with one such inhibitor demonstrating an enzymatic inhibition constant (Ki) of 99 picomolar.

Other enzymes are also targeted by pyrrolidinone derivatives. The data table below highlights specific examples of enzymes inhibited by compounds containing the 5-hydroxy-2-pyrrolidinone or related motifs, detailing the nature of the interaction.

| Enzyme Target | Inhibitor Class | Key Interactions & Mechanism |

| HIV-1 Protease | Pyrrolidinone derivatives | Hydrogen bonding between the pyrrolidinone carbonyl/NH and active site residues. |

| Tyrosinase | 5-hydroxy-2H-pyrrol-2-ones | Competitive inhibition; strong interaction with active site residues confirmed by docking. rsc.org |

| Matrix Metalloproteinase-2 (MMP-2) | Pyrrolidine (B122466) hydroxamates | A hydroxamate group chelates the catalytic zinc ion; hydrogen bonds form with active site residues. nih.gov |

Beyond enzyme inhibition, pyrrolidinone-containing molecules can modulate cellular signaling by binding to and altering the function of cell surface or nuclear receptors. They can act as either antagonists, blocking the action of the natural ligand, or agonists, mimicking it.

The natural product Oteromycin, which features a 5-hydroxy-1,5-dihydro-1H-pyrrol-2-one core, is a known antagonist of the endothelin receptor, a G-protein coupled receptor involved in vasoconstriction. acs.orgnih.gov In another example, synthetically derived, highly functionalized 5-hydroxy-2H-pyrrol-2-ones have been shown to act as antagonists or partial antagonists of the estrogen receptor α (ERα). nih.govmdpi.com One such compound was found to reduce the total protein expression of ERα, demonstrating an antiestrogenic effect despite a relatively low binding affinity. mdpi.com

Furthermore, derivatives like 3-amino-1-hydroxy-2-pyrrolidone act as antagonists at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor, a key ion channel in the central nervous system. nih.gov Certain 5-aryl-2-pyrrolidones also show high binding affinity for the CCR4 receptor and can act as inhibitors of the CB1 cannabinoid and orexin (B13118510) receptors. lew.ro

The interaction of this compound derivatives with their molecular targets can trigger or block specific downstream signaling cascades, thereby influencing complex biological processes.

A significant area of research has been the development of pyrrolinone-based inhibitors of HIV-1 integrase, an enzyme critical for the virus to insert its genetic material into the host cell genome. nih.govresearchgate.net These inhibitors, which include scaffolds like 4-hydroxy-5-pyrrolinone-3-carboxamides, function by binding to the enzyme's active site. nih.govresearchgate.net Their mechanism involves chelating the two essential magnesium ions within the catalytic core, effectively inactivating the enzyme and halting the viral replication cycle. researchgate.netresearchgate.net The natural product Oteromycin has also been reported to inhibit HIV integrase activity. nih.gov

The anti-inflammatory properties of some pyrrolidinone-containing compounds are linked to their ability to modulate inflammatory pathways. For instance, the natural product (-)-Leuconolam, which has a 5-hydroxy-1,5-dihydro-1H-pyrrol-2-one core, possesses anti-inflammatory effects. nih.gov Other synthetic pyrrolidine-2,3-diones have been shown to exert their anti-inflammatory action by inhibiting inducible nitric oxide synthase (iNOS), a key enzyme in the production of the inflammatory mediator nitric oxide. beilstein-journals.org

In the context of cancer, certain 5-hydroxy-2H-pyrrol-2-ones that antagonize the estrogen receptor have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in ER-positive breast cancer cells, implicating them in anticancer pathways. nih.govmdpi.com

Structure-Activity Relationship (SAR) at the Molecular Interaction Level

The structure-activity relationship (SAR) for derivatives of the 2-pyrrolidinone scaffold is a critical area of investigation in medicinal chemistry, aiming to understand how specific structural modifications influence biological activity. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, offers a versatile and sterically defined scaffold for developing novel therapeutic agents. nih.govtandfonline.com Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, which can significantly impact molecular interactions with biological targets. nih.gov Research has focused on modifying various positions of the pyrrolidinone ring to optimize potency and selectivity for different targets, including enzymes and receptors involved in cancer, infectious diseases, and neurological disorders. nih.govbohrium.com

Detailed research findings have elucidated the importance of substituents at several key positions of the pyrrolidinone core. For instance, in the context of anticancer agents, modifications at the N1 and C4 positions of the 5-oxopyrrolidine ring have been systematically explored. mdpi.com Similarly, for HIV-1 protease inhibitors, the pyrrolidinone moiety has been utilized as a P1' ligand, where its substituents are designed to interact with specific amino acid residues in the S1' subsite of the enzyme. nih.gov

Studies on a series of 1,4-disubstituted 5-oxopyrrolidine derivatives have provided significant SAR insights. A core structure, 1-(4-acetamidophenyl)-5-oxopyrrolidine-4-carboxylic acid, was used as a starting point to synthesize various hydrazones. The subsequent evaluation of these compounds against cancer cell lines and microbial strains revealed clear structure-activity relationships. mdpi.com

The investigation into hydrazone derivatives showed that the nature of the substituent on the hydrazone moiety plays a crucial role in determining anticancer activity. A comparative analysis demonstrated that hydrazones incorporating heterocyclic fragments were generally more potent than those with simple aromatic moieties. mdpi.com Within the aromatic series, compounds bearing dimethylamino, chloro, and bromo substituents exhibited the highest activity. mdpi.com The most potent anticancer activities against the A549 lung cancer cell line were observed for compounds bearing a furan (B31954) or a nitro-substituted thiophene (B33073) ring. mdpi.com

Furthermore, compound 21 , which features a 5-nitrothiophene substituent, not only showed potent anticancer effects but also demonstrated selective and powerful antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. mdpi.com This dual activity highlights the potential of the 5-oxopyrrolidine scaffold in developing agents that can address different pathological conditions.

Table 1: SAR of 5-Oxopyrrolidine Hydrazone Derivatives against A549 Cancer Cells Data sourced from a study on novel 5-oxopyrrolidine derivatives. mdpi.com The table shows the structure of the substituent R on the hydrazone and the corresponding cancer cell growth inhibition (GI50).

| Compound | R Substituent | GI50 (µM) |

| 5 | Phenyl | 28.5 |

| 6 | 4-Chlorophenyl | 16.5 |

| 7 | 4-Bromophenyl | 17.6 |

| 8 | 4-(Dimethylamino)phenyl | 15.6 |

| 9 | 4-Methoxyphenyl | 30.1 |

| 20 | Furan-2-yl | 1.8 |

| 21 | 5-Nitro-thiophen-2-yl | 1.2 |

In the field of antiviral research, the 2-pyrrolidinone ring has been effectively integrated as a novel P1' ligand in HIV-1 protease inhibitors. These ligands are specifically designed to form hydrogen bonds and other critical interactions within the S1' subsite of the protease. nih.gov SAR studies focused on combining different P1' pyrrolidinone ligands with various P2 ligands, such as bis-tetrahydrofuran (bis-THF) and cyclopentanyl-tetrahydrofuran (Cp-THF). nih.gov

The stereochemistry and substituents on the pyrrolidinone ring were found to be critical for inhibitory potency. An inhibitor, 19b , which incorporates an (S)-aminomethyl-2-pyrrolidinone as the P1' ligand and a Cp-THF as the P2-ligand, emerged as the most potent compound in the series. nih.gov High-resolution X-ray crystallography of 19b bound to HIV-1 protease confirmed that the P1' pyrrolidinone heterocycle engages in crucial interactions with the backbone atoms of the S1' subsite. This compound also demonstrated sustained potency against a range of multi-PI-resistant HIV-1 variants. nih.gov

Table 2: SAR of Pyrrolidinone-Based HIV-1 Protease Inhibitors Data derived from research on novel P1'-ligands for HIV-1 protease inhibitors. nih.gov The table shows the inhibitory constants (Ki) for different combinations of P2 and P1' ligands.

| Inhibitor | P2-Ligand | P1'-Ligand | Ki (nM) |

| 19a | Cp-THF | (R)-aminomethyl-2-pyrrolidinone | 0.89 |

| 19b | Cp-THF | (S)-aminomethyl-2-pyrrolidinone | 0.28 |

| 18a | bis-THF | (R)-aminomethyl-2-pyrrolidinone | 1.10 |

| 18b | bis-THF | (S)-aminomethyl-2-pyrrolidinone | 0.49 |

These findings collectively underscore the significance of the pyrrolidinone scaffold in medicinal chemistry. The ability to systematically modify its structure at various positions allows for the fine-tuning of its molecular interactions, leading to the development of highly potent and selective biological agents.

Applications in Organic Synthesis and Medicinal Chemistry Research

(R)-5-Hydroxy-2-pyrrolidinone as a Chiral Building Block

The utility of this compound as a chiral building block is well-established in asymmetric synthesis. researchgate.netbldpharm.com Its structure incorporates a stereocenter at the 5-position, which can be exploited to introduce chirality into target molecules. This is particularly significant in the synthesis of pharmaceuticals and agrochemicals, where specific stereoisomers often exhibit desired biological activity. chemimpex.com The hydroxymethyl group at the 5-position enhances its reactivity and provides a handle for further chemical modifications. chemimpex.com

The pyrrolidinone ring itself is a common motif in many biologically active compounds. researchgate.netnih.govfrontiersin.org The versatility of this scaffold allows for the introduction of various substituents at different positions of the ring, leading to the creation of diverse molecular architectures. researchgate.netnih.gov

Precursor in Total Synthesis of Complex Natural Products

This compound and its derivatives have been instrumental as precursors in the total synthesis of several complex and biologically active natural products. jst.go.jp The synthesis of alkaloids with highly substituted pyrrolidinone core structures often relies on methodologies that utilize such chiral building blocks. jst.go.jp For instance, the synthesis of kaitocephalin, a glutamate (B1630785) receptor antagonist, involves intermediates derived from chiral pyrrolidinone structures. jst.go.jp

The strategic use of this compound allows for the stereoselective construction of intricate molecular frameworks found in nature. Its application is crucial in achieving the desired stereochemistry of the final natural product, which is often directly linked to its biological function.

Intermediate in the Synthesis of Advanced Organic Molecules

Beyond natural product synthesis, this compound serves as a key intermediate in the creation of a variety of advanced organic molecules. chemimpex.comgoogle.com Its ability to participate in diverse chemical transformations makes it a valuable tool for organic chemists. chemimpex.com For example, it can be a precursor for the synthesis of substituted pyrrolidines and other heterocyclic compounds.

The following table highlights selected examples of advanced organic molecules synthesized using this compound or its derivatives as intermediates.

| Target Molecule/Class | Synthetic Application of this compound Derivative | Reference |

| Substituted Pyrrolidines | Used as a starting material for the synthesis of R-2-(2,5-difluorophenyl)pyrrolidine through a multi-step process involving Grignard reaction and chiral reduction. | google.com |

| Substituted Furans | Treatment of 5-hydroxy-substituted pyrrolidinones with triflic anhydride (B1165640) leads to the formation of α-trifluoromethylsulfonamido furans. | acs.org |

| Pyrrolidine-2,3-diones | 1,4,5-Trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives can be prepared from 4-acetyl-3-hydroxy-3-pyrroline-2-ones, which are themselves synthesized via multicomponent reactions. | nih.gov |

Design and Synthesis of Pyrrolidinone-Based Scaffolds for Research Probes

The pyrrolidinone scaffold, derivable from this compound, is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target. nih.gov This makes it an excellent foundation for the design and synthesis of research probes to investigate biological processes.

Researchers have designed and synthesized libraries of pyrrolidinone-based compounds to explore their interactions with various biological targets. nih.gov These probes can be used to study enzyme activity, protein-protein interactions, and cellular signaling pathways. chemimpex.com The ability to systematically modify the pyrrolidinone core allows for the fine-tuning of the probe's properties, such as its affinity and selectivity for a specific target. nih.gov

Role in Combinatorial Chemistry and Library Synthesis (Excluding Drug Development)

The principles of combinatorial chemistry, which involve the rapid synthesis of a large number of different but structurally related molecules, are well-suited for the utilization of this compound. This approach allows for the efficient generation of libraries of compounds for screening in various research applications, independent of direct drug development. mdpi.com

Multicomponent reactions (MCRs) are a powerful tool in combinatorial synthesis, enabling the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.orgresearchgate.net Pyrrolidinone derivatives are frequently synthesized using MCRs, leading to the creation of diverse libraries of compounds. beilstein-journals.org These libraries can then be used to identify molecules with interesting chemical or physical properties, or to explore the scope and limitations of new chemical reactions. The synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and anilines/benzylamines is an example of how diverse libraries of these compounds can be generated. mdpi.com

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the characterization of (R)-5-Hydroxy-2-pyrrolidinone, offering detailed insights into its atomic connectivity and chemical environment. acgpubs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) experiments is employed for complete assignment. nih.govacs.org

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the protons at positions 3, 4, and 5, as well as for the N-H and O-H protons.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum will show four signals for the pyrrolidinone ring carbons, including the characteristic downfield signal for the carbonyl carbon (C2).

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. uvic.ca For this molecule, DEPT-135 would show positive signals for the methine carbon (C5) and negative signals for the methylene carbons (C3 and C4), while the quaternary carbonyl carbon (C2) would be absent. uvic.ca

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.eduyoutube.com It would show correlations between H3/H4 and H4/H5, confirming the spin system within the pyrrolidinone ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.educolumbia.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. sdsu.educolumbia.edu It is crucial for piecing together the molecular skeleton. For instance, the N-H proton would show a correlation to the carbonyl carbon (C2) and the C5 carbon, confirming the lactam ring structure.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 2 (C=O) | - | ~177 | - |

| 3 (-CH₂-) | ~2.2-2.4 | ~30 | C2, C4, C5 |

| 4 (-CH₂-) | ~1.8-2.0 | ~25 | C3, C5 |

| 5 (-CH(OH)-) | ~4.8 | ~85 | C2, C3, C4 |

| N-H | ~7.5 (broad) | - | C2, C5 |

| O-H | Variable (broad) | - | C5 |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. nih.gov For this compound, electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used.

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (101.12 g/mol ). savemyexams.com Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways for lactams and alcohols include the loss of small, stable neutral molecules. acs.orgresearchgate.net

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 101 | [C₄H₇NO₂]⁺ | Molecular Ion (M⁺) |

| 84 | [C₄H₆NO]⁺ | ·OH (from C5) |

| 83 | [C₄H₅NO]⁺· | H₂O (from C5-OH and C4-H) |

| 73 | [C₃H₅NO]⁺· | CO (from lactam carbonyl) |

| 56 | [C₃H₄O]⁺· | ·CH₂CONH₂ (ring opening and cleavage) |

Crystallographic Analysis: X-ray Diffraction

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₁H₁₇BrN₂O₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 15.426(5) |

| b (Å) | 6.5325(15) |

| c (Å) | 19.972(5) |

| β (°) | 107.62(3) |

| Volume (ų) | 1918.1(9) |

Note: Data presented is for (Z)-1-benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione to illustrate typical parameters obtained from X-ray analysis. mdpi.com

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound. To determine its enantiomeric purity or enantiomeric excess (ee), a specialized form of HPLC known as chiral HPLC is required. clockss.orgcsfarmacie.cz

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic or enantioenriched compound, leading to their separation in time. researchgate.net The enantiomers form transient diastereomeric complexes with the CSP, and the difference in the stability of these complexes results in different retention times. chiralpedia.com Common CSPs for separating hydroxylactams and similar compounds include those based on Pirkle-type phases or polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support). scas.co.jpacs.org By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. sci-hub.senih.gov

| Parameter | Condition |

|---|---|

| Column | Chiralpak IC or Chiralcel OD-H |

| Mobile Phase | Hexane / 2-Propanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Result | Baseline separation of (R) and (S) enantiomers, allowing for ee calculation. |

Computational and Theoretical Studies on R 5 Hydroxy 2 Pyrrolidinone

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are cornerstones of computational chemistry, enabling the study of molecular structures, conformations, and interactions over time. nih.gov These techniques are particularly valuable for understanding the behavior of flexible five-membered ring systems such as the pyrrolidinone core. nih.govacs.org

MD simulations are frequently employed to characterize the structural and dynamic properties of peptides and proteins containing pyrrolidine (B122466) rings, relying on classical force fields like AMBER, CHARMM, and GROMOS. nih.gov These simulations can predict motional timescales and assess the stability of ligand-receptor complexes. For instance, MD simulations lasting over 100 nanoseconds are used to evaluate the binding stability of pyrrolidine-containing ligands to their target receptors.

Conformational Analysis

The five-membered pyrrolidine ring is not planar and exists in various puckered conformations, typically described as "envelope" or "twist" forms. acs.orgresearchgate.net Conformational analysis of the pyrrolidinone ring is crucial as the spatial arrangement of its substituents significantly influences its biological activity and reactivity. researchgate.net

Studies on substituted N-acyl-pyrrolidines have shown that the N-acyl group tends to force the substituents at the 2- and 5-positions into axial or quasi-axial orientations. researchgate.net This conformational preference restricts the ring to one or two main conformational sets. The analysis often involves comparing experimentally determined NMR data, such as 3JHH coupling constants, with values calculated for computationally optimized conformations to determine the most likely structure in solution. researchgate.net For pyrrolidine rings, the degree of puckering has energetic implications; a larger puckering angle is associated with a higher energy barrier for the interconversion between different ring conformations. nih.gov

Binding Affinity Predictions for Molecular Interactions

Predicting the binding affinity between a ligand and its biological target is a primary goal of computational drug design. For pyrrolidinone derivatives, molecular docking and free energy calculations are commonly used to estimate how strongly they will interact with a protein's active site. nih.gov

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, generating a docking score that serves as an estimate of binding affinity. beilstein-journals.org For example, docking studies on pyrrolidine-2,3-dione (B1313883) derivatives targeting the inducible nitric oxide synthase (iNOS) enzyme showed binding affinities ranging from -8.55 kcal/mol to -9.51 kcal/mol. beilstein-journals.org Stronger binding affinities are indicated by more negative docking scores, suggesting a more stable ligand-protein complex. beilstein-journals.org

More rigorous methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are employed to calculate binding free energies from MD simulation trajectories, providing a more accurate quantification of binding affinity. These computational predictions are vital for prioritizing candidate molecules for synthesis and experimental testing. researchgate.net

Table 1: Examples of Predicted Binding Affinities for Pyrrolidinone Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|

| Pyrrolidine-2,3-dione derivative | Inducible Nitric Oxide Synthase (iNOS) | -9.51 | Molecular Docking | beilstein-journals.org |

| Diaryl Pyrimidine (B1678525) derivative | Estrogen Receptor (ER+) | -181.4 (cal/mol) | Molecular Docking | ajchem-a.com |

| Hydroxy substituted 2-oxoethyl derivative | Tyrosinase | -7.90 | Molecular Docking | tandfonline.com |

| 5-hydroxy-2H-pyrrol-2-one derivative | Estrogen Receptor α (ERα) | Low | Docking Studies | nih.gov |

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, stability, and reactivity of molecules. rsc.orgmdpi.com These methods are used to investigate reaction mechanisms, predict spectroscopic properties, and understand the fundamental principles governing chemical transformations involving the pyrrolidinone scaffold. nih.govnih.gov DFT calculations have proven to be reliable for predicting vibrational wavenumbers and geometries of biomolecules, often yielding results comparable to more computationally expensive methods like MP2. mdpi.com

Reaction Mechanism Elucidation and Transition State Analysis

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of intermediates and transition states. rsc.org This enables the elucidation of detailed reaction mechanisms and the calculation of activation energy barriers, which determine the reaction kinetics. rsc.orgnih.gov

For example, a DFT study on the synthesis of pyrrolidinedione derivatives detailed a multi-step reaction involving Michael addition, a Nef-type rearrangement, and cyclization. rsc.org The study calculated the energy barriers for each step, identifying the rate-determining steps and the influence of solvent molecules on the reaction pathway. rsc.org In another case, competing transition states were proposed to explain the observed diastereoselectivity in the epoxidation of a pyrrolidinone precursor. academie-sciences.fr Analysis of the transition state, the highest energy point along the reaction coordinate, is critical for understanding how enzymes catalyze reactions and for designing transition-state analogue inhibitors, which are potent enzyme inhibitors that mimic the transition state structure. nih.govnih.gov

Table 2: Calculated Activation Energies for a Pyrrolidinedione Synthesis This table is interactive. You can sort the data by clicking on the column headers.

| Reaction Step | Transition State | Calculated Activation Energy (kJ/mol) | Computational Method | Reference |

|---|---|---|---|---|

| Deprotonated nitromethane (B149229) addition | - | 21.7 | DFT | rsc.org |

| Proton transfer to nitro group | - | 197.8 | DFT | rsc.org |

| Oxygen migration (water-assisted) | - | 142.4 | DFT | rsc.org |

| Tautomerization | - | 178.4 | DFT | rsc.org |

| Cyclization | - | 11.9 | DFT | rsc.org |

Electronic Structure and Reactivity Predictions

Quantum chemical calculations determine the electronic structure of a molecule, including the distribution of electrons and the energies of molecular orbitals (e.g., HOMO and LUMO). This information is fundamental to predicting a molecule's reactivity. rsc.org For instance, the thermodynamics and kinetics of the radical scavenging activity of 3-hydroxy-3-pyrroline-2-one derivatives have been investigated using quantum chemistry, identifying them as potentially effective hydroxyl radical scavengers. nih.gov The calculations can predict reaction rates and equilibrium constants, guiding the synthesis of compounds with desired chemical properties. nih.govnih.gov The stability of different tautomeric forms, such as those in substituted 3-hydroxy-3-pyrroline-2-ones, can also be assessed by comparing their relative energies calculated via DFT. nih.gov

Virtual Screening and In Silico Design of Derivatives

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govmdpi.com This in silico approach significantly accelerates the initial stages of drug discovery by narrowing down the number of candidates for experimental testing. nih.gov The process often involves a hierarchical workflow, starting with rapid docking methods for millions of compounds and progressing to more accurate (but slower) methods for a smaller subset of promising "hits". mdpi.com

Following virtual screening or based on the structure of a known active compound, new derivatives can be designed in silico to improve properties like potency, selectivity, or pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion). nih.govajchem-a.com For example, a virtual screening algorithm was developed to identify potential chemical penetration enhancers for transdermal drug delivery, which successfully identified a pyrrolidinone derivative among other candidates. nih.gov Similarly, in silico design has been used to create more potent diaryl pyrimidine analogs as anti-cancer agents, with molecular docking used to confirm that the designed compounds had improved binding scores compared to a template molecule. ajchem-a.com These computational design strategies are essential for the modern, rational development of new therapeutic agents based on the (R)-5-Hydroxy-2-pyrrolidinone scaffold. beilstein-journals.orgunipa.it

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Methodologies for Enhanced Enantioselectivity and Sustainability

The development of efficient and environmentally benign synthetic routes to enantiomerically pure compounds is a cornerstone of modern organic chemistry. Future efforts in the synthesis of (R)-5-Hydroxy-2-pyrrolidinone and its derivatives will likely focus on enhancing enantioselectivity and adhering to the principles of green chemistry. giiresearch.com

Key areas of exploration include:

Biocatalysis: The use of enzymes to catalyze chemical transformations offers significant advantages in terms of selectivity and mild reaction conditions. researchgate.netcaltech.edu Researchers are exploring the use of alcohol dehydrogenases for the asymmetric reduction of precursor ketones to afford chiral 3-hydroxy pyrrolidine (B122466) derivatives. seqens.com Engineered enzymes, such as variants of cytochrome P411, are being developed to catalyze intramolecular C-H amination, providing a novel route to chiral pyrrolidines with high enantioselectivity. caltech.edunih.gov The application of transaminases for the synthesis of chiral amino compounds also presents a promising avenue. researchgate.net

Asymmetric Catalysis: The development of novel chiral catalysts remains a vibrant area of research. This includes the use of chiral iron porphyrin catalysts for enantioselective amination reactions and iridium-catalyzed intramolecular C-H amidation for the synthesis of optically enriched γ-lactams. researchgate.netresearchgate.net The enantioselective reduction of meso-cyclic-1,2-dicarboximides using chiral reducing agents like BINAL-H complexes offers a pathway to bicyclic 5-hydroxy-2-pyrrolidinones with high enantiomeric excess. clockss.org

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can significantly improve reaction efficiency, reduce reaction times, and enhance safety. nih.gov The application of microwave-assisted organic synthesis (MAOS) has already demonstrated its impact on the synthesis of pyrrolidines and aligns with the growing emphasis on sustainable chemical processes. nih.gov

Discovery of Unprecedented Chemical Transformations

The unique structural features of the this compound scaffold, including its multiple functional groups and stereogenic center, make it an ideal platform for exploring novel chemical reactions. Future research will likely uncover unprecedented transformations, leading to the synthesis of novel molecular architectures.

Emerging areas of interest include:

Domino and Cascade Reactions: These multi-step reactions that occur in a single pot offer significant advantages in terms of efficiency and atom economy. The development of domino aza-Michael/aldol (B89426) reactions catalyzed by N-heterocyclic carbenes (NHCs) provides a practical route to functionalized 3-hydroxypyrrolidinones. rsc.orgrsc.org Another innovative approach is the Smiles-Truce cascade reaction of arylsulfonamides with cyclopropane (B1198618) diesters to generate α-arylated pyrrolidinones. nih.gov

Metal-Catalyzed Cycloisomerizations: The use of metal catalysts to induce cycloisomerization of appropriately substituted pyrrolidinone derivatives can lead to the formation of complex fused heterocyclic systems. For example, metal-catalyzed cycloisomerization of cis-4-hydroxy-5-alkynylpyrrolidinones can yield furo[3,2-b]pyrroles. acs.org

Photochemical Reactions: Light-mediated reactions offer unique pathways for bond formation. A novel reductive photocyclization has been developed as a key step in a three-step synthesis of N-substituted 3-hydroxy-2-pyrrolidinones starting from β-amino acids. researchgate.net

Advanced Mechanistic Elucidation of Biological Interactions

A deeper understanding of how this compound-based molecules interact with biological targets at the molecular level is crucial for the design of more potent and selective therapeutic agents. Future research will employ a combination of experimental and computational techniques to unravel these complex interactions.

Key research directions include:

Computational Modeling and Molecular Dynamics: In silico methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting binding modes and affinities of pyrrolidinone derivatives with target proteins. nih.govresearchgate.netresearchgate.net These computational approaches can guide the design of new compounds with improved pharmacological profiles. nih.govresearchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrrolidinone scaffold and evaluation of the biological activity of the resulting analogs will continue to be a cornerstone of medicinal chemistry research. researchgate.net These studies provide critical insights into the structural features required for optimal interaction with a given biological target. researchgate.net

Advanced Spectroscopic and Biophysical Techniques: Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy will be instrumental in determining the three-dimensional structures of pyrrolidinone derivatives bound to their protein targets. This information is invaluable for understanding the precise nature of the molecular interactions.

Development of New Research Tools and Probes Based on the Pyrrolidinone Core

The inherent properties of the pyrrolidinone scaffold make it an attractive framework for the development of novel research tools and chemical probes to investigate biological processes.

Future developments in this area may include:

Fluorescent Probes: The pyrrolidinone core can be incorporated into fluorescent molecules to create probes for detecting and imaging specific analytes or biological events. For instance, a carboxylated pyrrolidine-fused chlorin (B1196114) has been synthesized and used as a fluorescent probe for the detection of glutathione. mdpi.com Other quinoline (B57606) derivatives bearing a pyrrolidine moiety have been developed as selective fluorescent probes for metal ions. scientific.net

Affinity-Based Probes: Pyrrolidinone-based molecules can be functionalized with reactive groups or tags to create probes for identifying and characterizing protein targets. These probes can be used in chemical proteomics studies to elucidate the mechanism of action of bioactive compounds.

Multivalent Probes: The pyrrolidinone scaffold can be used as a building block for the construction of multivalent probes that can simultaneously interact with multiple binding sites on a target or with multiple targets. An amphiphilic polymeric scaffold based on poly(N-vinyl-2-pyrrolidone-co-vinyl alcohol) has been developed for creating such multivalent probes. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Pyrrolidinone Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize many aspects of chemical research, and the study of pyrrolidinones is no exception. These computational tools can accelerate the discovery and development of new molecules with desired properties.

Potential applications of AI and ML in this field include:

In Silico Screening and Drug Design: AI and ML algorithms can be trained on large datasets of chemical structures and biological activity data to predict the properties of new, untested pyrrolidinone derivatives. researchgate.netnih.gov This can significantly reduce the time and cost associated with identifying promising drug candidates. researchgate.net

Synthesis Planning: Machine learning models can be developed to predict the outcomes of chemical reactions and to suggest optimal synthetic routes for the preparation of complex pyrrolidinone-based molecules.